N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide
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Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency and consistent product quality. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation might yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its benzodiazepine core, which is known for anxiolytic and sedative properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide likely involves binding to specific receptors in the central nervous system, similar to other benzodiazepines. This binding modulates the activity of neurotransmitters, leading to its therapeutic effects. Molecular targets may include GABA receptors and other related pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety disorders.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique combination of functional groups could result in different binding affinities and therapeutic effects.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethyl-2-oxo-4-thiophen-2-yl-3H-1,5-benzodiazepin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-16-12-21-23(13-17(16)2)29(26(31)14-22(27-21)24-8-5-11-32-24)15-25(30)28-20-10-9-18-6-3-4-7-19(18)20/h3-8,11-13,20H,9-10,14-15H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVLOYZWPHNEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC(=O)NC4CCC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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